molecular formula C6H7NO3S B174233 2-Pyridinesulfonic acid methyl ester CAS No. 111480-82-1

2-Pyridinesulfonic acid methyl ester

Cat. No.: B174233
CAS No.: 111480-82-1
M. Wt: 173.19 g/mol
InChI Key: VEHRGJFMNVONED-UHFFFAOYSA-N
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Description

2-Pyridinesulfonic acid methyl ester is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often found in natural products such as fruits and flowers. This compound is derived from pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. The sulfonic acid group attached to the pyridine ring enhances its reactivity and solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Pyridinesulfonic acid methyl ester can be synthesized through the esterification of 2-pyridinesulfonic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the reaction to completion. The general reaction is as follows:

2-Pyridinesulfonic acid+MethanolAcid Catalyst2-Pyridinesulfonic acid methyl ester+Water\text{2-Pyridinesulfonic acid} + \text{Methanol} \xrightarrow{\text{Acid Catalyst}} \text{this compound} + \text{Water} 2-Pyridinesulfonic acid+MethanolAcid Catalyst​2-Pyridinesulfonic acid methyl ester+Water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of strong acid catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and yield. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-Pyridinesulfonic acid methyl ester undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to 2-pyridinesulfonic acid and methanol in the presence of water and an acid or base catalyst.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride or other strong reducing agents.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Hydrolysis: 2-Pyridinesulfonic acid and methanol.

    Reduction: 2-Pyridinesulfonic acid methyl alcohol.

    Substitution: Various substituted pyridinesulfonic acid derivatives.

Scientific Research Applications

2-Pyridinesulfonic acid methyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of dyes, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 2-pyridinesulfonic acid methyl ester depends on its interaction with specific molecular targets. The sulfonic acid group can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially inhibiting their activity. The ester group can undergo hydrolysis, releasing the active sulfonic acid moiety, which can further interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

    2-Pyridinesulfonic acid: The parent compound, which lacks the ester group.

    2-Pyridinesulfonic acid ethyl ester: Similar structure with an ethyl group instead of a methyl group.

    Pyridine-3-sulfonic acid methyl ester: Similar structure with the sulfonic acid group at the 3-position.

Uniqueness

2-Pyridinesulfonic acid methyl ester is unique due to its specific ester group, which can influence its reactivity and solubility

Properties

IUPAC Name

methyl pyridine-2-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3S/c1-10-11(8,9)6-4-2-3-5-7-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEHRGJFMNVONED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COS(=O)(=O)C1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20549547
Record name Methyl pyridine-2-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20549547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111480-82-1
Record name Methyl pyridine-2-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20549547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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